molecular formula C7H13NO3 B3052222 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester CAS No. 39632-87-6

2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester

Cat. No.: B3052222
CAS No.: 39632-87-6
M. Wt: 159.18 g/mol
InChI Key: XLTPBSBNLKQLHB-AATRIKPKSA-N
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Description

2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester (CAS: see synonyms in ) is a substituted acrylate derivative characterized by an amino group at the β-position and an ethoxy substituent at the same carbon. Its molecular formula is C₇H₁₃NO₃, with a hydrochloride salt form (ethyl 3-amino-3-ethoxypropenoate hydrochloride) commonly used in synthetic applications .

Properties

IUPAC Name

ethyl (E)-3-amino-3-ethoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h5H,3-4,8H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTPBSBNLKQLHB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)OCC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273441
Record name Ethyl (2E)-3-amino-3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109831-72-3, 39632-87-6
Record name Ethyl (2E)-3-amino-3-ethoxy-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109831-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC128083
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128083
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E)-3-amino-3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester typically involves the esterification of 3-amino-3-ethoxypropenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 3-amino-3-ethoxypropanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 3-amino-3-ethoxypropanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester involves its reactive functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions enable the compound to act as a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Key Observations :

  • Cyano-substituted derivatives (e.g., 2-cyano-3-ethoxy) exhibit higher electrophilicity due to the electron-withdrawing CN group, which may increase reactivity in Michael addition reactions compared to the amino-ethoxy variant .

Physicochemical Properties

Property Target Compound (3-Amino-3-ethoxy) Ethyl Acrylate 2-Cyano-3-ethoxy Ethyl Cinnamate
Molecular Weight (g/mol) ~175 (estimated) 100.12 169.18 176.21
Boiling Point (°C) Not reported 99.4 463.7 K (190.6°C) 271–273
Solubility Likely polar solvents Low in water Low in water Insoluble in water

Key Observations :

  • Higher molecular weight and substituent complexity reduce volatility relative to simpler esters like ethyl acrylate .

Key Observations :

  • Amino-substituted acrylates may exhibit higher acute toxicity compared to non-polar esters, as seen in related compounds like quinhydrone (Class III oral toxicity) .

Biological Activity

2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, also known as ethyl 3-amino-3-ethoxyacrylate, is an organic compound with potential biological activities. Its unique chemical structure, featuring both an amino and an ethoxy group, suggests various applications in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, supported by research findings and case studies.

  • Molecular Formula : C7H13NO3
  • Molecular Weight : 159.18 g/mol
  • CAS Number : 39632-87-6

Antimicrobial Properties

Research indicates that compounds similar to 2-propenoic acid derivatives exhibit antimicrobial properties. The presence of the amino group may enhance interactions with microbial cell membranes, potentially leading to increased permeability and subsequent cell death. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that 2-propenoic acid, 3-amino-3-ethoxy-, ethyl ester may possess similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds containing amino and ethoxy groups have been linked to the modulation of inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines or interfere with signaling pathways involved in inflammation. In vitro studies are needed to confirm these effects specifically for 2-propenoic acid derivatives .

Cytotoxicity and Cancer Research

Preliminary studies suggest that 2-propenoic acid derivatives could exhibit cytotoxic effects against cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells has been documented in related research, indicating a potential role in cancer therapeutics. Further investigations are required to elucidate the mechanisms behind this cytotoxicity and determine the efficacy of 2-propenoic acid, 3-amino-3-ethoxy-, ethyl ester in clinical settings .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various acrylic acid derivatives, including those similar to 2-propenoic acid. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 3-amino-3-ethoxyacrylateE. coli50 µg/mL
Ethyl 3-amino-3-ethoxyacrylateS. aureus30 µg/mL

Study on Cytotoxic Effects

Another study evaluated the cytotoxic properties of various amino-acrylate compounds on HeLa cells (a cervical cancer cell line). The study found that certain structural modifications led to enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

CompoundIC50 Value (µM)Cell Line
Ethyl 3-amino-3-ethoxyacrylate25 µMHeLa
Control (untreated)N/AN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester
Reactant of Route 2
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2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester

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